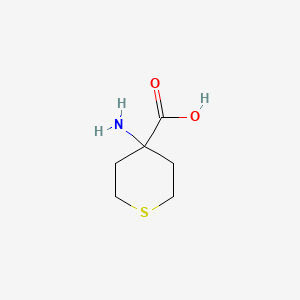

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-aminothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPRZHGCPZSPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959930 | |

| Record name | 4-Aminothiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-16-8 | |

| Record name | 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39124-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 39124-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminothiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminothiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminothiane-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334F9YQ9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Core Properties and Synthetic Strategies

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document collates available physicochemical data, outlines plausible synthetic routes, and discusses potential, though currently unelucidated, biological activities. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide also draws upon information available for its close structural analogue, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, for comparative purposes, with all such instances clearly noted.

Core Physicochemical Properties

This compound is a unique cyclic amino acid characterized by a thiopyran ring, which imparts specific stereochemical and electronic properties.[1] Its structure, combining both an amino and a carboxylic acid group on the same quaternary carbon, suggests zwitterionic character and potential for diverse chemical interactions.[2][3]

Structural and General Data

| Property | Value | Reference(s) |

| IUPAC Name | 4-aminothiane-4-carboxylic acid | [4] |

| Synonyms | 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-aminothiane-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran | [4] |

| CAS Number | 39124-16-8 | [4] |

| Molecular Formula | C₆H₁₁NO₂S | [4] |

| Molecular Weight | 161.22 g/mol | [4] |

| Canonical SMILES | C1CSCC1(C(=O)O)N | [4] |

| InChI Key | WIPRZHGCPZSPLJ-UHFFFAOYSA-N | [4] |

| Appearance | Assumed to be a solid at room temperature, similar to its pyran analogue. | [3] |

| Storage Temperature | 2-8°C | [5] |

Computed Physicochemical Data

The following table summarizes computed physicochemical properties, which are valuable for predicting the compound's behavior in various systems. It is important to note that these are theoretical values and await experimental verification.

| Property | Value | Reference(s) |

| XLogP3-AA (LogP) | -2.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 161.05104977 | [4] |

| Topological Polar Surface Area | 88.6 Ų | [4] |

Experimental Physicochemical Data (and Analogues for Comparison)

| Property | This compound | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Analogue) | Reference(s) for Analogue |

| Melting Point | Data not available | >265°C (decomposition) | [3][6] |

| Solubility | Data not available | Slightly soluble in water and aqueous bases. The hydrochloride salt has superior aqueous solubility. | [2][3] |

| pKa | Data not available | 2.06 ± 0.20 (Predicted) | [3] |

Experimental Protocols: Synthetic Approaches

The synthesis of this compound is not explicitly detailed in the available literature. However, based on established methods for the synthesis of α,α-disubstituted amino acids, a plausible route involves the use of tetrahydrothiopyran-4-one as a starting material. Two common methods for this transformation are the Strecker and the Bucherer-Bergs syntheses.[4][7][8][9]

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that produces an amino acid from a ketone (or aldehyde).[4][8][10] The proposed pathway for the title compound is outlined below.

Caption: Proposed Strecker synthesis of the title compound.

Methodology:

-

Formation of the α-Aminonitrile: Tetrahydrothiopyran-4-one is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The ammonium chloride serves as a source of ammonia, which forms an imine with the ketone. Subsequent nucleophilic attack by the cyanide ion yields the α-aminonitrile intermediate.[4][8]

-

Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using a strong mineral acid like HCl). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.[4][8]

Proposed Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[7][9]

Caption: Proposed Bucherer-Bergs synthesis of the title compound.

Methodology:

-

Hydantoin Formation: Tetrahydrothiopyran-4-one is heated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent such as aqueous ethanol. This one-pot reaction forms a 5,5-disubstituted hydantoin derivative.[7][9]

-

Hydrolysis: The resulting hydantoin is then hydrolyzed, typically under strong acidic or basic conditions, to open the heterocyclic ring and yield the desired amino acid.[7]

Purification

Purification of the final product would likely involve standard techniques for amino acids, such as recrystallization or ion-exchange chromatography, to remove unreacted starting materials and by-products. The purity of the final compound can be assessed using techniques like NMR spectroscopy and mass spectrometry.[2]

Biological Activity and Potential Signaling Pathways

There is currently a lack of specific biological data for this compound in the scientific literature. However, the structural motifs present in the molecule allow for informed speculation on its potential biological roles.

-

Enzyme Inhibition: Thiopyran derivatives are known to act as enzyme inhibitors.[2][3] The carboxylic acid and amino groups of the title compound could interact with active sites of various enzymes, potentially inhibiting their function.

-

Anticancer Properties: Various thiopyran analogues have been investigated for their antiproliferative activity against cancer cell lines.[11] The mechanism for such compounds can involve cell cycle arrest and the induction of apoptosis.

-

GABA Analogue: As a cyclic amino acid, it shares structural similarities with GABA (gamma-Aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of interest in neuroscience research for their potential to selectively target GABA receptors.

Hypothetical Mechanism of Action: Enzyme Inhibition

Given the prevalence of enzyme inhibition among thiopyran derivatives, a plausible, though unconfirmed, mechanism of action for this compound is the inhibition of a key cellular enzyme. The diagram below illustrates a generic workflow for investigating such an activity and a hypothetical signaling consequence.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for this compound. It is intended to illustrate a potential mechanism of action for research and discussion purposes only.

Caption: Hypothetical workflow and signaling pathway for enzyme inhibition.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule. The available computed data suggests it possesses physicochemical properties that make it a candidate for biological activity. Plausible and well-established synthetic routes, such as the Strecker and Bucherer-Bergs reactions, provide a clear path for its chemical synthesis and subsequent investigation.

Future research should prioritize the experimental determination of its core physical properties, the development and optimization of a robust synthetic protocol, and a thorough biological evaluation. Screening this compound against various enzyme classes, cancer cell lines, and CNS receptor panels would be a logical first step to elucidating its pharmacological profile and potential therapeutic applications.

References

- 1. US11753445B2 - Therapeutic peptides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminothiane-4-carboxylic acid | C6H11NO2S | CID 336313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathway Analysis of Sulfur Containing Amino Acids [mpimp-golm.mpg.de]

- 8. Sulfur incorporation into biomolecules: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Chemical Structure and Conformation of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a fascinating, non-proteinogenic cyclic amino acid that holds significant potential in medicinal chemistry and drug design. Its constrained six-membered heterocyclic scaffold, featuring a sulfur atom and geminal amino and carboxylic acid functionalities, imparts unique stereochemical properties that can influence the conformation of peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure and conformational analysis of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous systems and outlines the established experimental and computational methodologies for its thorough characterization.

Chemical Structure and Properties

This compound possesses a tetrahydrothiopyran ring, which is a six-membered saturated heterocycle containing a sulfur atom. The key structural feature is the substitution at the C4 position with both an amino group (-NH₂) and a carboxylic acid group (-COOH).

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| CAS Number | 39124-16-8 |

| IUPAC Name | This compound |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the six-membered ring, which is analogous to cyclohexane. The presence of the sulfur heteroatom and the substituents at C4 introduces specific stereoelectronic effects that influence the stability of different conformers.

Chair Conformations

The tetrahydrothiopyran ring is expected to exist predominantly in two rapidly interconverting chair conformations. The key distinction between these conformers lies in the axial or equatorial orientation of the amino and carboxylic acid groups.

Due to the geminal substitution at C4, one substituent will be in an axial position while the other is in an equatorial position in a given chair conformation. Ring inversion will swap these positions.

Figure 1: Chair Conformations of this compound

An In-Depth Technical Guide to the Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic amino acid of interest in medicinal chemistry and drug development. The primary focus is on the adaptation of classical amino acid syntheses, namely the Strecker and Bucherer-Bergs reactions, starting from the readily accessible precursor, tetrahydrothiopyran-4-one.

Overview of Synthetic Strategies

The synthesis of this compound is not as widely documented as its oxo-analog, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. However, the fundamental synthetic transformations for introducing an amino and a carboxyl group at a ketone position are well-established. The two most prominent and analogous methods are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence with the key starting material, tetrahydrothiopyran-4-one (also known as thiane-4-one).

A crucial initial step is the synthesis of this ketone precursor. A common and effective method for this is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Synthesis of the Precursor: Tetrahydrothiopyran-4-one

The synthesis of the starting ketone, tetrahydrothiopyran-4-one, is a critical prerequisite. A reliable method involves a two-step process starting with the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation and Decarboxylation

Step 1: Synthesis of Methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, approximately 1.2 equivalents) in anhydrous toluene, a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene is added dropwise under an inert atmosphere (e.g., argon or nitrogen). A catalytic amount of dry methanol is carefully added to initiate the reaction. The mixture is then heated to reflux for several hours (typically 18-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to Tetrahydrothiopyran-4-one

The crude methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate is then subjected to acidic hydrolysis and decarboxylation. The crude ester is suspended in an aqueous solution of a strong acid, such as 10% sulfuric acid, and heated to reflux for several hours. The reaction is complete when carbon dioxide evolution ceases. After cooling, the mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude tetrahydrothiopyran-4-one can be purified by vacuum distillation.

Quantitative Data for Tetrahydrothiopyran-4-one Synthesis

| Parameter | Value | Reference |

| Starting Material | Dimethyl 3,3'-thiodipropionate | Generic Dieckmann Condensation Protocols |

| Key Reagents | Sodium Hydride, Toluene, Sulfuric Acid | Generic Dieckmann Condensation Protocols |

| Typical Yield | 60-80% (overall for two steps) | General literature on Dieckmann condensation |

| Purity | >95% after vacuum distillation | General laboratory practice |

Synthesis of this compound

With the precursor ketone in hand, the subsequent steps focus on the introduction of the amino and carboxylic acid functionalities.

Strecker Synthesis Pathway

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Caption: Strecker synthesis pathway for the target molecule.

Step 1: Formation of 4-Amino-4-cyano-tetrahydrothiopyran

In a suitable reaction vessel, a mixture of water and ethanol is prepared. To this solvent system, ammonium carbonate (approximately 3.0 equivalents) and potassium cyanide (approximately 1.2 equivalents) are added and stirred until dissolved. Tetrahydrothiopyran-4-one (1.0 equivalent) is then added to the solution. The reaction mixture is heated to 60-70°C and stirred for 3-4 hours. The progress of the reaction can be monitored by TLC. After completion, the mixture is cooled, and the resulting aminonitrile intermediate may precipitate or can be extracted.

Step 2: Hydrolysis to this compound

The crude 4-amino-4-cyano-tetrahydrothiopyran is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid. The mixture is refluxed for several hours until the nitrile is fully converted to the carboxylic acid. After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or acetone), and dried under vacuum.

Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is another multicomponent reaction that synthesizes hydantoins from ketones, which can then be hydrolyzed to α-amino acids.[3][4]

Caption: Bucherer-Bergs reaction pathway for the target molecule.

Step 1: Synthesis of the Spiro-hydantoin Intermediate

Tetrahydrothiopyran-4-one (1.0 equivalent), potassium cyanide (or sodium cyanide, approximately 2.0 equivalents), and ammonium carbonate (approximately 2.0 equivalents) are combined in a solvent mixture, typically aqueous ethanol. The reaction mixture is heated in a sealed vessel or under reflux at a temperature of 80-100°C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the hydantoin product is typically precipitated by acidification with an acid like hydrochloric acid. The solid is collected by filtration and washed.

Step 2: Hydrolysis of the Hydantoin

The isolated spiro-hydantoin is then hydrolyzed to the desired amino acid. This is commonly achieved by heating the hydantoin with a strong base, such as barium hydroxide, in water under reflux for an extended period. After the hydrolysis is complete, the barium ions are precipitated by the addition of sulfuric acid or by bubbling carbon dioxide through the solution. The precipitate is removed by filtration, and the filtrate containing the amino acid is concentrated. The product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions and general principles. It is important to note that these are estimates, and actual results may vary depending on specific experimental conditions.

| Reaction Pathway | Key Reagents | Intermediate | Typical Yield (estimated) | Purity (estimated) |

| Strecker Synthesis | NH₄OH/NH₄Cl, KCN/NaCN, HCl | α-Aminonitrile | 50-70% | >95% after recrystallization |

| Bucherer-Bergs | (NH₄)₂CO₃, KCN/NaCN, Ba(OH)₂ | Spiro-hydantoin | 40-60% | >95% after recrystallization |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of the target compound.

References

An In-Depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document details its chemical identifiers, physicochemical properties, and a proposed synthetic route based on established chemical reactions. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the potential applications of this molecule as a constrained amino acid analog in peptide and medicinal chemistry, drawing parallels with structurally similar compounds. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 4-aminothiane-4-carboxylic acid, is a unique cyclic amino acid analog. Its constrained structure makes it an interesting building block for medicinal chemistry and peptide design.

| Identifier Type | Value |

| CAS Number | 39124-16-8[1] |

| PubChem CID | 336313[2] |

| ChEBI ID | CHEBI:167728[2] |

| Molecular Formula | C6H11NO2S[2] |

| Molecular Weight | 161.22 g/mol [2] |

| IUPAC Name | 4-aminothiane-4-carboxylic acid[2] |

| InChI | InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)[2] |

| InChIKey | WIPRZHGCPZSPLJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CSCCC1(C(=O)O)N[2] |

| Synonyms | 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran, 4-Aminothiapyran-4-carboxylic acid[2] |

Table 1: Chemical Identifiers and Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be proposed based on well-established named reactions used for the synthesis of analogous α,α-disubstituted amino acids. The Strecker synthesis or the Bucherer-Bergs reaction, starting from tetrahydro-4H-thiopyran-4-one, are the most likely methods.

Proposed Synthesis Workflow: Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids.[3][4] The proposed workflow for this compound is as follows:

Caption: Proposed Strecker Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of the Strecker synthesis for the target molecule.

Step 1: Formation of 4-iminotetrahydro-2H-thiopyran

-

To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

-

Stir the reaction mixture at room temperature for several hours.

-

The formation of the imine can be monitored by techniques such as TLC or GC-MS.

Step 2: Formation of 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile

-

To the reaction mixture containing the imine, add a solution of potassium cyanide (1.1 equivalents) in water dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The progress of the reaction can be monitored by TLC.

Step 3: Hydrolysis to this compound

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add a solution of concentrated hydrochloric acid and heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain the final product.

Potential Biological Activity and Applications in Drug Discovery

Direct studies on the biological activity of this compound are scarce in the public domain. However, its structural features as a constrained, cyclic, non-proteinogenic amino acid suggest several potential applications in medicinal chemistry and drug development.

Constrained Amino Acid Analog for Peptide Synthesis

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy in peptidomimetic design.[5] This can lead to peptides with:

-

Increased receptor affinity and selectivity: By locking the peptide into a specific bioactive conformation.

-

Enhanced metabolic stability: The unnatural amino acid can confer resistance to enzymatic degradation.

-

Improved pharmacokinetic properties: Such as membrane permeability and oral bioavailability.

The thiopyran ring system of this compound introduces a rigid scaffold that can be used to control the backbone and side-chain conformations of a peptide.

Caption: Application in Peptide-Based Drug Discovery.

Scaffold for Small Molecule Drug Discovery

The tetrahydrothiopyran core is a privileged scaffold in medicinal chemistry. Derivatives of this ring system have been explored for a variety of biological activities. While not specific to the 4-amino-4-carboxy substituted version, this highlights the potential of this chemical space.

Conclusion

This compound is a fascinating and potentially valuable building block for the development of novel therapeutics. While its synthesis is achievable through established methods like the Strecker synthesis, a significant opportunity exists for the scientific community to explore its biological activity and unlock its full potential in drug discovery. This guide provides a foundational understanding of this compound and aims to stimulate further research into its applications.

References

- 1. 4-Aminothiane-4-carboxylic acid | C6H11NO2S | CID 336313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Physicochemical Properties, and Protocols for Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. Due to a lack of experimentally determined solubility and stability data in publicly available literature, this document focuses on presenting computed properties and outlining detailed, standardized experimental protocols that can be employed to determine these crucial parameters. The provided methodologies for solubility and stability assessment are based on established principles in pharmaceutical sciences. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this heterocyclic amino acid analog.

Introduction

This compound is a non-proteinogenic, cyclic amino acid analog containing a thiopyran ring. Such constrained scaffolds are of significant interest in medicinal chemistry as they can impart unique conformational properties to peptides and small molecule drugs, potentially leading to enhanced potency, selectivity, and metabolic stability. An understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and shelf-life.

This guide collates the available computational data on the physicochemical properties of this compound and provides comprehensive, adaptable protocols for the experimental determination of its solubility and stability.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | PubChem |

| Molecular Weight | 161.22 g/mol | PubChem |

| XLogP3-AA | -2.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 161.05104977 Da | PubChem |

| Topological Polar Surface Area | 88.6 Ų | PubChem |

| CAS Number | 39124-16-8 | ChemicalBook |

Note: The data presented in this table are computationally derived and have not been experimentally verified.

Experimental Protocols

The following sections detail standardized experimental procedures to determine the aqueous solubility and chemical stability of this compound.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

3.1.1. Materials and Equipment

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

3.1.2. Experimental Workflow

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

3.1.3. Detailed Procedure

-

Add an excess amount of this compound to a series of vials containing purified water. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., purified water or mobile phase).

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the dilution factor and the measured concentration.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

3.2.1. Stress Conditions The compound should be subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

3.2.2. Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

3.2.3. Detailed Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal and photolytic studies, use the stock solution directly (solid or in solution).

-

Include a control sample stored under normal conditions.

-

Incubate the samples under the specified conditions for a defined period.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acidic and basic samples, neutralize the solution before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Characterize the degradation products based on their retention times and mass spectra.

Conclusion

While experimental data for the solubility and stability of this compound are currently limited in the public domain, the computed physicochemical properties suggest it is a polar molecule with a predicted low lipophilicity (XLogP3-AA = -2.4). This indicates a potential for good aqueous solubility. The presence of amino and carboxylic acid functional groups suggests that its stability will be pH-dependent. The detailed experimental protocols provided in this guide offer a clear path for researchers to determine the precise solubility and stability profiles of this compound, which are critical for its advancement in pharmaceutical research and development.

4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (also known as 4-aminothiane-4-carboxylic acid) is a non-proteinogenic, cyclic α-amino acid. Its structure is characterized by a six-membered thiopyran ring with both an amino group and a carboxylic acid group attached to the same carbon atom (C4). This geminal disubstitution creates a conformationally constrained scaffold. Such constrained amino acids are of significant interest in medicinal chemistry and drug development as they can be incorporated into peptides to induce specific secondary structures, enhance metabolic stability, and improve binding affinity to biological targets. This technical guide provides a review of the available literature on its synthesis, properties, and potential applications.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized from various chemical databases.

| Property | Value | Source |

| CAS Number | 39124-16-8 | [1][2] |

| Molecular Formula | C₆H₁₁NO₂S | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| IUPAC Name | 4-aminothiane-4-carboxylic acid | [1] |

| Synonyms | 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran | [1] |

| Computed XLogP3 | -2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis

This analogous synthesis suggests a probable synthetic pathway for the thiopyran derivative, which would likely start from tetrahydro-4H-thiopyran-4-one.

Probable Synthetic Pathway (Hypothesized)

A likely synthetic approach would involve a three-step process:

-

Formation of an α-aminonitrile: Reaction of tetrahydro-4H-thiopyran-4-one with an ammonium salt (like ammonium carbonate) and a cyanide source (like sodium or potassium cyanide).

-

Hydrolysis of the nitrile: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to form the carboxylic acid.

-

Purification: The final product is isolated and purified, typically through crystallization.

Caption: Hypothesized Strecker synthesis pathway.

Experimental Protocols

Specific experimental protocols with quantitative details for the synthesis or biological evaluation of this compound are not available in the reviewed literature. The protocols found describe the synthesis of the oxygen-containing pyran analog. For instance, a patented method for the pyran analog involves reacting tetrahydropyran-4-one with ammonium carbonate and sodium cyanide in a water-ethanol solvent system at 60–70°C for 3–4 hours, followed by hydrolysis.[3][4] A similar protocol would likely be a starting point for the synthesis of the thiopyran derivative, with adjustments to reaction conditions and purification steps.

Biological and Medicinal Chemistry Context

While specific biological data for this compound is scarce, its structural features place it firmly in the category of unnatural amino acids (UAAs) used in peptidomimetic design.[5][6][7]

Constrained Amino Acid in Peptide Scaffolds: The primary application of molecules like this compound is as building blocks in peptide synthesis.[8][9] The cyclic nature of the thiopyran ring restricts the conformational freedom of the peptide backbone into which it is incorporated. This can lead to several advantageous properties:

-

Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics the bound state, binding affinity and selectivity for a specific receptor can be enhanced.

-

Enhanced Metabolic Stability: The non-natural structure can confer resistance to proteolytic degradation, increasing the in vivo half-life of the peptide therapeutic.[5]

-

Improved Physicochemical Properties: UAAs can be used to modulate properties like solubility and membrane permeability.[5]

The availability of Fmoc- and Boc-protected versions of this amino acid from commercial suppliers further indicates its intended use in solid-phase peptide synthesis (SPPS).

Caption: Role in drug development workflow.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Conclusion

This compound is a conformationally constrained amino acid with potential utility as a building block in the design of peptide-based therapeutics. While its basic chemical properties are known, the publicly available scientific literature lacks detailed information regarding its specific synthesis protocols, quantitative analytical data, and biological activity. Its primary value lies in its potential to modulate the properties of peptides by introducing structural rigidity. Further research and publication in these areas would be necessary to fully elucidate its potential in drug discovery and development. The synthetic routes established for its pyran analog serve as a strong basis for developing a viable synthesis for this thiopyran derivative.

References

- 1. 4-Aminothiane-4-carboxylic acid | C6H11NO2S | CID 336313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminotetrahydrothiopyran-4-carboxylic acid | 39124-16-8 [chemicalbook.com]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document details its physicochemical properties, outlines established synthesis methodologies, and explores its applications in medicinal chemistry and drug discovery. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data in a structured format for ease of reference by researchers.

Introduction

This compound (CAS No. 39124-16-8) is a cyclic amino acid analogue that has garnered interest in the field of medicinal chemistry. Its rigid tetrahydrothiopyran scaffold makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The incorporation of this constrained amino acid can impart unique conformational properties to peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers working in drug design and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 39124-16-8 | ChemicalBook[1] |

| Molecular Formula | C₆H₁₁NO₂S | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Molecular Weight | 161.22 g/mol | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Appearance | Solid | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Density | 1.298 g/cm³ | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Boiling Point | 334.7°C at 760 mmHg | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Flash Point | 156.2°C | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Synthesis

Starting Material: Synthesis of Tetrahydrothiopyran-4-one

The precursor, Tetrahydrothiopyran-4-one, can be synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by hydrolysis and decarboxylation.

Caption: Synthesis workflow for Tetrahydrothiopyran-4-one.

Method 1: Strecker Synthesis

The Strecker synthesis is a two-step procedure that produces an α-amino acid from a ketone.

Caption: Strecker synthesis of the target compound.

Experimental Protocol (Strecker Synthesis):

-

Formation of α-aminonitrile:

-

In a suitable reaction vessel, dissolve Tetrahydrothiopyran-4-one in a solvent such as methanol or a mixture of ethanol and water.

-

Add a source of ammonia, such as ammonium chloride, and a cyanide source, such as potassium cyanide or sodium cyanide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate α-aminonitrile, 4-amino-4-cyanotetrahydro-2H-thiopyran, can be isolated by extraction.

-

-

Hydrolysis of the α-aminonitrile:

-

The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

-

For acidic hydrolysis, treat the aminonitrile with a strong acid such as hydrochloric acid and heat the mixture.

-

After the reaction is complete, neutralize the solution to precipitate the amino acid.

-

The final product, this compound, can be purified by recrystallization.

-

Method 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of a hydantoin from a ketone, which can then be hydrolyzed to the corresponding amino acid.

Caption: Bucherer-Bergs synthesis pathway.

Experimental Protocol (Bucherer-Bergs Reaction):

-

Hydantoin Formation:

-

In a round-bottom flask, combine Tetrahydrothiopyran-4-one, potassium cyanide (or sodium cyanide), and ammonium carbonate.[3]

-

A common solvent system is a 1:1 mixture of ethanol and water.[4]

-

Heat the reaction mixture to reflux with vigorous stirring.[4] The reaction is typically monitored by TLC.

-

Upon completion, cool the mixture and acidify with hydrochloric acid to precipitate the crude spirohydantoin intermediate.[3]

-

The crude product can be isolated by filtration and washed with cold water.[4]

-

-

Hydrolysis of the Hydantoin:

-

The isolated spirohydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, followed by acidification.

-

After hydrolysis, the reaction mixture is neutralized to precipitate the final product.

-

Purification can be achieved by recrystallization from a suitable solvent.

-

Applications in Drug Discovery and Development

While specific biological activity data for this compound as a standalone molecule is limited in publicly available literature, its primary value lies in its role as a constrained amino acid analogue for incorporation into larger molecules, particularly peptides. Several patents have cited this compound as a building block in the synthesis of therapeutic agents.

-

Peptidomimetics: The rigid cyclic structure of this amino acid can be used to introduce conformational constraints into a peptide backbone. This can lead to peptides with improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.

-

Therapeutic Peptides: Patents suggest its use in the development of somatostatin analogs and tau aggregation inhibitors.[5][6] This indicates its potential utility in creating novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

-

Scaffold for Novel Compounds: Beyond peptides, the amino acid can serve as a scaffold for the synthesis of novel small molecules with diverse pharmacological activities.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis from readily available starting materials via established methods like the Strecker synthesis or the Bucherer-Bergs reaction makes it an accessible tool for creating conformationally constrained molecules. While further research is needed to fully elucidate the biological activities of this compound and its derivatives, its documented use in the synthesis of therapeutic peptides highlights its significant potential in the development of next-generation pharmaceuticals. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. CN114401731A - ç¨äºæ²»ç人类å ç«ç¼ºé·ç æ¯çç»åç©åæ¹æ³ - Google Patents [patents.google.com]

- 2. 39124-16-8 2H-Thiopyran-4-carboxylicacid, 4-aminotetrahydro-, CasNo.39124-16-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. US6214316B1 - Somatostatin analogs - Google Patents [patents.google.com]

- 6. US20200216495A1 - Tau aggregation peptide inhibitors - Google Patents [patents.google.com]

A Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid: Theoretical Properties and Plausible Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the theoretical properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic amino acid analog. Due to the limited availability of specific experimental data in peer-reviewed literature, this document also presents a plausible synthetic approach and discusses its potential role in drug development based on its inclusion in various patented therapeutic peptides.

Core Compound Properties

This compound is a non-proteinogenic amino acid incorporating a thiacyclohexane ring. This cyclic structure imparts conformational rigidity, a desirable trait in peptidomimetics and drug design for stabilizing specific secondary structures and enhancing binding affinity to biological targets.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | - |

| Molecular Weight | 161.22 g/mol | PubChem CID: 336313[1] |

| IUPAC Name | 4-aminothiane-4-carboxylic acid | PubChem CID: 336313[1] |

| SMILES | C1CSCC1(C(=O)O)N | PubChem CID: 336313[1] |

| InChI | InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9) | PubChem CID: 336313[1] |

| InChIKey | WIPRZHGCPZSPLJ-UHFFFAOYSA-N | PubChem CID: 336313[1] |

| Topological Polar Surface Area (TPSA) | 88.6 Ų | PubChem CID: 336313[1] |

| XLogP3 | -2.4 | PubChem CID: 336313[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 336313[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 336313[1] |

| Rotatable Bond Count | 1 | PubChem CID: 336313[1] |

| Exact Mass | 161.05104977 Da | PubChem CID: 336313[1] |

| Monoisotopic Mass | 161.05104977 Da | PubChem CID: 336313[1] |

| Heavy Atom Count | 10 | PubChem CID: 336313[1] |

| Formal Charge | 0 | PubChem CID: 336313[1] |

Note: The hydrochloride salt of this compound has a reported TPSA of 63.32 and a LogP of 0.7173.

Theoretical and Computational Considerations

Conformational Analysis

The thiacyclohexane ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents at the C4 position—the amino and carboxylic acid groups—can exist in either axial or equatorial orientations. The preferred conformation will be dictated by a balance of steric and electronic effects. It is hypothesized that the bulkier carboxylic acid group will preferentially occupy the equatorial position to minimize steric hindrance. The conformational rigidity of this cyclic amino acid is a key feature, making it a valuable building block in peptide design to lock the peptide backbone into a specific conformation.

Molecular Modeling and Docking

In the context of drug development, molecular modeling and docking studies would be instrumental in predicting the binding interactions of peptides incorporating this amino acid with their target proteins. The constrained nature of the thiacyclohexane ring reduces the conformational space that needs to be explored, potentially leading to more accurate binding predictions. The sulfur atom in the ring can also participate in specific interactions with receptor pockets, offering different binding modes compared to its carbocyclic or heterocyclic oxygen-containing counterparts.

Proposed Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a plausible and efficient method for its preparation is the Strecker amino acid synthesis, a well-established method for producing α-amino acids. The following protocol is a proposed adaptation based on the synthesis of analogous compounds.

Proposed Synthesis via Strecker Reaction

The synthesis would likely begin with tetrahydro-4H-thiopyran-4-one as the starting material.

Caption: Proposed Strecker synthesis workflow.

Step 1: Formation of the α-aminonitrile

-

Reactants: Tetrahydro-4H-thiopyran-4-one, ammonium chloride, and sodium cyanide.

-

Solvent: A mixture of aqueous ammonia and an alcohol (e.g., methanol or ethanol).

-

Procedure: The ketone is dissolved in the solvent system. Ammonium chloride and sodium cyanide are added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate α-aminonitrile is typically isolated by extraction.

Step 2: Hydrolysis to the α-amino acid

-

Reactant: The α-aminonitrile intermediate from Step 1.

-

Reagent: A strong acid, such as concentrated hydrochloric acid.

-

Procedure: The isolated α-aminonitrile is heated under reflux with the strong acid. This hydrolyzes both the nitrile and the imine functionalities to a carboxylic acid and an amine, respectively. After cooling, the product, this compound, can be isolated by crystallization, often as its hydrochloride salt.

Role in Drug Development and Biological Context

While specific biological activity data for the standalone molecule is scarce, its repeated inclusion in patents for therapeutic peptides suggests its value as a building block in drug design. It is often used as a constrained amino acid analog.

Incorporation into Peptides

The primary and secondary amine functionalities of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

Caption: General workflow for peptide synthesis.

Potential Therapeutic Applications

Patents indicate that peptides containing this moiety are being investigated for a range of therapeutic areas, including:

-

Metabolic Diseases: As a component of analogs for treating non-alcoholic steatohepatitis (NASH), obesity, and diabetes.

-

Neurodegenerative Diseases: In peptide inhibitors of Tau protein aggregation, relevant to Alzheimer's disease.

-

Infectious Diseases: As part of compositions for the treatment of viral infections.

-

Oncology: In somatostatin analogs, which have applications in cancer therapy.

The inclusion of this constrained amino acid likely serves to enhance the metabolic stability, receptor-binding affinity, and selectivity of the parent peptide.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug development. Its rigid, cyclic structure offers a strategic advantage in the design of conformationally constrained peptides. While a comprehensive experimental dataset is not yet publicly available, computational data and established synthetic methodologies provide a solid foundation for its further investigation and application in the development of novel therapeutics. Future research should focus on detailed spectroscopic characterization, single-crystal X-ray diffraction to confirm its conformational preferences, and in-depth biological evaluation to elucidate its specific contributions to peptide activity.

References

Spectroscopic and Structural Characterization of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (CAS No: 39124-16-8).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or structurally related compounds.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid containing a saturated six-membered thiopyran ring. Its structure incorporates both a primary amine and a carboxylic acid functional group, making it a zwitterionic compound under physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂S | [1][2] |

| Molecular Weight | 161.22 g/mol | [1][2] |

| CAS Number | 39124-16-8 | [1][2] |

| IUPAC Name | 4-aminothiane-4-carboxylic acid | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.4 | m | 4H | H-2, H-6 (axial and equatorial) |

| ~ 2.0 - 2.4 | m | 4H | H-3, H-5 (axial and equatorial) |

Note: In a protic solvent like D₂O, the amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with the solvent and will likely not be observed.

Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | C=O (Carboxylic acid) |

| ~ 55 - 60 | C-4 (Quaternary carbon) |

| ~ 30 - 35 | C-2, C-6 |

| ~ 25 - 30 | C-3, C-5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid State, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (from COOH) and N-H stretch (from NH₂) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| 1725 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1640 - 1550 | Medium | N-H bend (primary amine) |

| 1440 - 1395 | Medium | O-H bend |

| ~ 1300 | Medium | C-N stretch |

| 700 - 600 | Weak | C-S stretch |

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.[3][4][5]

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electrospray Ionization, ESI)

| m/z | Ion | Predicted Fragmentation Pathway |

| 162.0583 | [M+H]⁺ | Protonated molecular ion |

| 145.0321 | [M+H - NH₃]⁺ | Loss of ammonia |

| 116.0556 | [M+H - COOH - H]⁺ | Loss of the carboxylic acid group |

| 70.0403 | [C₄H₈S]⁺ | Further fragmentation of the thiopyran ring |

Note: The exact fragmentation pattern can be influenced by the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or water) to make a stock solution of approximately 1 mg/mL.[9][10]

-

Further dilute the stock solution to a final concentration of around 10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[10]

-

Filter the final solution if any precipitate is present.[9][10]

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in either positive or negative ion mode. For a compound with a basic amine group, positive ion mode is generally preferred.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and major fragment ions.

-

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and the logical relationship between the different spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Interrelation of spectroscopic methods for structural elucidation.

References

- 1. 4-Aminothiane-4-carboxylic acid | C6H11NO2S | CID 336313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminotetrahydrothiopyran-4-carboxylic acid | 39124-16-8 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

Methodological & Application

Step-by-Step Guide to the Bucherer-Bergs Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Bucherer-Bergs reaction, followed by hydrolysis of the resulting hydantoin intermediate.

Overview of the Synthesis

The synthesis of this compound is a two-step process:

-

Bucherer-Bergs Reaction: Tetrahydro-4H-thiopyran-4-one is treated with potassium cyanide and ammonium carbonate to form the spiro-hydantoin intermediate, spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione. This multicomponent reaction is a powerful method for the one-pot synthesis of hydantoins from ketones.[1]

-

Hydrolysis: The spiro-hydantoin intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Bucherer-Bergs Synthesis of spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione

This protocol is adapted from the synthesis of the analogous oxygen-containing compound, 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tetrahydro-4H-thiopyran-4-one | 116.18 | 10.0 g | 0.086 |

| Potassium Cyanide (KCN) | 65.12 | 11.2 g | 0.172 |

| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 16.5 g | 0.172 |

| Ethanol | - | 100 mL | - |

| Water | - | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetrahydro-4H-thiopyran-4-one (10.0 g, 0.086 mol), potassium cyanide (11.2 g, 0.172 mol), and ammonium carbonate (16.5 g, 0.172 mol).

-

Add 100 mL of ethanol and 100 mL of water to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the crude product.

-

Isolate the crude product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to afford the pure spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione.

Step 2: Hydrolysis of spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione | 186.23 | 10.0 g | 0.054 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.5 g | 0.162 |

| Water | - | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione (10.0 g, 0.054 mol) in a solution of sodium hydroxide (6.5 g, 0.162 mol) in 100 mL of water.

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction for the evolution of ammonia, which indicates the progress of the hydrolysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7.

-

The desired amino acid will precipitate out of the solution.

-

Collect the solid by filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to obtain this compound.

Visualizations

Bucherer-Bergs Reaction Pathway

Caption: Bucherer-Bergs reaction of Tetrahydro-4H-thiopyran-4-one.

Hydrolysis of Hydantoin

Caption: Hydrolysis of the spiro-hydantoin to the final amino acid.

Safety Precautions

-

Potassium Cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

-

The reactions should be carried out by trained personnel in a laboratory setting.

-

Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

References

Incorporation of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve target affinity and selectivity, and introduce novel functionalities.[1] 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a cyclic, sterically hindered amino acid that can be used to introduce conformational constraints into a peptide backbone.[2] This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to increased potency and stability.[3][4]

These application notes provide a detailed guide for the successful incorporation of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid into peptides using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Properties of this compound

| Property | Value |

| Molecular Formula | C6H11NO2S |

| Molecular Weight | 161.22 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous solutions, DMF |

| Storage | Store at 2-8°C |

This data is illustrative and should be confirmed with the specific supplier's documentation.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies and have been adapted for the efficient incorporation of the sterically hindered this compound.

Resin Selection and Preparation

Standard resins for Fmoc-SPPS, such as Rink Amide resin (for peptide amides) or Wang resin (for peptide acids), are suitable.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[5]

-

Drain the DMF.

-

Fmoc-Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU is recommended to ensure complete and rapid acylation.[6]

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix briefly.[7]

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature. The coupling time may need to be extended for this sterically hindered amino acid, typically ranging from 1 to 4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[5]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

-

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 10-20 minutes.

-

Wash the resin with DMF.

Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 1 min) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation, Purification, and Analysis

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]

-

Characterize the purified peptide by mass spectrometry (MS) and analyze its purity by analytical HPLC.[9][10]

Data Presentation

The following tables provide illustrative data on the expected outcomes when incorporating Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid into a model peptide sequence (e.g., Ac-Tyr-Val-Gly-X -Leu-NH2, where X is the unnatural amino acid).

Table 1: Comparison of Coupling Reagents for the Incorporation of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

| Coupling Reagent | Activation Time | Coupling Time | Crude Purity (%) | Notes |

| HBTU/HOBt/DIPEA | 10 min | 4 hours | ~75% | Standard conditions, may require double coupling. |